molecular formula C16H19N3O4S B15073309 (2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid CAS No. 33993-48-5

(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B15073309
CAS No.: 33993-48-5
M. Wt: 349.4 g/mol
InChI Key: AVKUERGKIZMTKX-UWFZAAFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-(+)-Ampicillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The key steps involve the acylation of 6-aminopenicillanic acid with D-phenylglycine chloride hydrochloride under alkaline conditions . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of L-(+)-Ampicillin involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis to convert it into L-(+)-Ampicillin. The fermentation process uses Penicillium chrysogenum or other suitable microorganisms to produce the precursor compound . The subsequent chemical synthesis is optimized for high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-(+)-Ampicillin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-(+)-Ampicillin has a wide range of applications in scientific research:

Mechanism of Action

L-(+)-Ampicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis . This leads to the weakening of the cell wall and ultimately causes cell lysis and death. The primary molecular targets are the PBPs, which are essential for maintaining the integrity of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-(+)-Ampicillin is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is also more stable in acidic conditions compared to Penicillin G, making it suitable for oral administration .

Properties

CAS No.

33993-48-5

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1

InChI Key

AVKUERGKIZMTKX-UWFZAAFLSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Origin of Product

United States

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